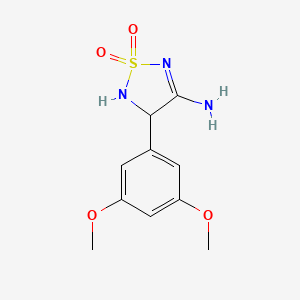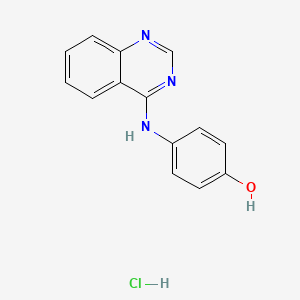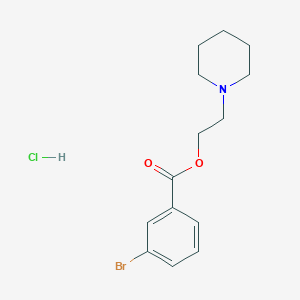![molecular formula C18H18N4O5 B4942356 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine](/img/structure/B4942356.png)
1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine, also known as NPP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a piperazine derivative that has two nitrophenyl groups attached to it. NPP has been studied extensively for its potential use in various fields such as drug discovery, medicinal chemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine is not fully understood. However, it is believed to act by inhibiting the growth of bacterial and fungal cells by disrupting their cell membranes. 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine has also been found to inhibit the replication of certain viruses. It has been studied for its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine in lab experiments is its unique properties. It has been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. However, one of the limitations of using 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine in lab experiments is its potential toxicity. It has been found to be toxic to certain types of cells, which limits its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine. One possible direction is to study its potential use as an anticancer agent. 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine has been found to have anticancer properties, and further research could lead to the development of new cancer treatments. Another possible direction is to study the mechanism of action of 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine in more detail. Understanding how 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine works could lead to the development of new drugs with similar properties.
Métodos De Síntesis
The synthesis of 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine is a complex process that involves several steps. One of the most common methods of synthesizing 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine is by reacting 4-nitroaniline with acetic anhydride in the presence of piperazine. This reaction leads to the formation of 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine has been widely used in scientific research due to its unique properties. It has been studied for its potential use in drug discovery and medicinal chemistry. 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine has been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-18(13-14-1-3-16(4-2-14)21(24)25)20-11-9-19(10-12-20)15-5-7-17(8-6-15)22(26)27/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKBDMGSPIEJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)

![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)
![1-(3,4-dimethylphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]ethanone](/img/structure/B4942311.png)
![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)

![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)

